1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide is a synthetic organic compound known for its diverse applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with chlorophenyl and chlorophenoxy groups.
Preparation Methods
The synthesis of 1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide typically involves several steps:
Starting Materials: The synthesis begins with the preparation of 2-chlorophenol and 4-chlorophenylhydrazine.
Formation of Pyrazole Ring: The pyrazole ring is formed through a cyclization reaction involving 4-chlorophenylhydrazine and an appropriate diketone.
Substitution Reactions: The chlorophenoxy group is introduced via a nucleophilic substitution reaction using 2-chlorophenol and a suitable alkylating agent.
Final Coupling: The final step involves coupling the substituted pyrazole with a carboxamide group using standard peptide coupling reagents.
Industrial production methods may involve optimization of these steps to increase yield and purity, often employing catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols).
Scientific Research Applications
1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)-1H-pyrazole-3-carboxamide can be compared with other similar compounds, such as:
Difenoconazole: A fungicide with a similar chlorophenyl structure but different functional groups.
Pyraclostrobin: Another fungicide with a pyrazole ring but different substituents.
Fluconazole: An antifungal agent with a triazole ring instead of a pyrazole ring.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H13Cl2N3O2 |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
1-[(2-chlorophenoxy)methyl]-N-(4-chlorophenyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13Cl2N3O2/c18-12-5-7-13(8-6-12)20-17(23)15-9-10-22(21-15)11-24-16-4-2-1-3-14(16)19/h1-10H,11H2,(H,20,23) |
InChI Key |
KTDVGDMCDIPTSM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)OCN2C=CC(=N2)C(=O)NC3=CC=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.